5-Methylpyrazolo[1,5-A]pyrimidin-7-OL
Overview
Description
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry and material science due to its unique structural and photophysical properties .
Mechanism of Action
Target of Action
The primary target of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is a flavin adenine dinucleotide (FAD)-dependent hydroxylase . This enzyme promotes compound catabolism by hydroxylation from molecular oxygen .
Mode of Action
This compound interacts with its target, the FAD-dependent hydroxylase, and induces mutation . This mutation confers resistance to the compound .
Result of Action
The result of the action of this compound is the mutation of the FAD-dependent hydroxylase . This mutation confers resistance to the compound . The compound has shown promising activity against Mycobacterium tuberculosis within macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method involves the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent recycling and energy-efficient methods, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazolo[1,5-A]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-A]pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazolo[1,5-A]pyrimidin-7-amine: Similar structure but with an amine group instead of a hydroxyl group.
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Contains nitro groups and amine groups, making it more energetic.
5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7-one: Contains nitro and amino groups, with a ketone functional group.
Uniqueness
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is unique due to its specific hydroxyl group at the 7-position, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPDOBOILKZQJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-35-9 | |
Record name | 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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